1,2,4-Trifluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Study of Aromatic Interactions

Due to the presence of fluorine atoms, 1,2,4-Trifluorobenzene exhibits different electronic properties compared to benzene. This difference can be valuable for researchers studying aromatic interactions, which are crucial forces in various biological processes and material science applications []. By comparing the behavior of 1,2,4-Trifluorobenzene with benzene in different scenarios, scientists can gain a deeper understanding of these interactions.

Development of Functional Materials

The fluorine atoms in 1,2,4-Trifluorobenzene can influence its chemical and physical properties, such as thermal stability, conductivity, and interaction with other molecules. This makes it a potential candidate for the development of novel functional materials. For instance, research has explored incorporating 1,2,4-Trifluorobenzene into composite membranes, potentially leading to improved performance and durability [].

Spectroscopic Studies

1,2,4-Trifluorobenzene's specific structure offers a well-defined system for spectroscopic investigations. Studies have been conducted on its infrared and microwave spectra, providing valuable data for understanding the molecule's structure and dynamics [, ]. This information can be useful in various fields, including analytical chemistry, physical chemistry, and atmospheric science.

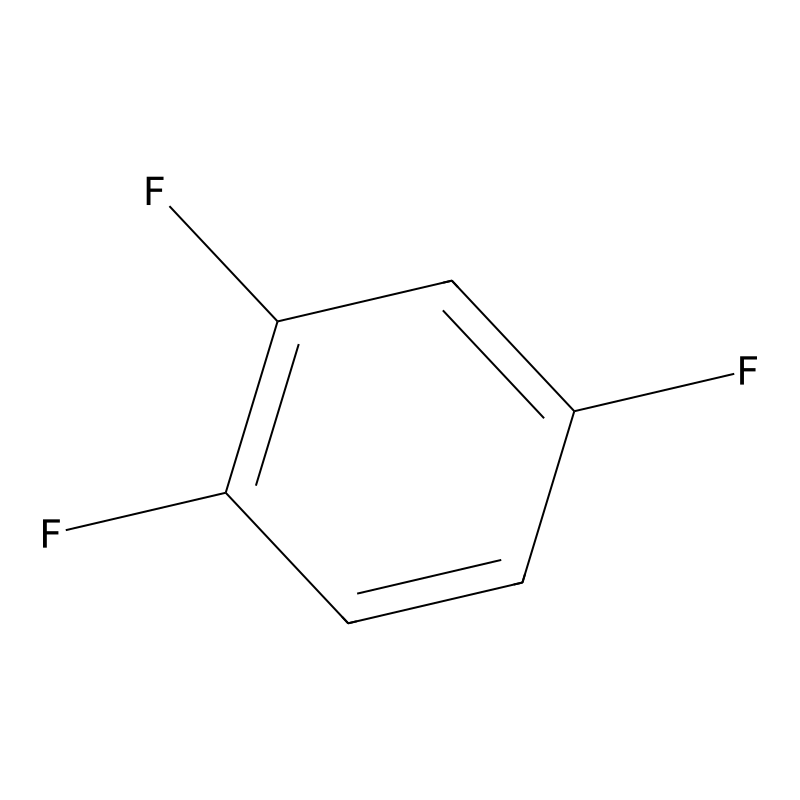

1,2,4-Trifluorobenzene is an aromatic compound with the molecular formula C₆H₃F₃. It consists of a benzene ring with three fluorine atoms substituted at the 1, 2, and 4 positions. This compound is characterized by its high volatility and distinct chemical properties due to the presence of fluorine, which enhances its reactivity compared to non-fluorinated aromatic compounds. 1,2,4-Trifluorobenzene is a colorless liquid at room temperature and has a boiling point of approximately 88-90 °C .

- Flammability: Flammable liquid with a flash point of 4 °C [].

- Toxicity: Limited data available on the specific toxicity of 1,2,4-trifluorobenzene. However, it is recommended to handle it with care as it is an organic solvent and may irritate skin and eyes upon contact.

- Reactivity: Can react with strong oxidizing agents [].

- Electrophilic Substitution Reactions: The fluorine atoms can influence the reactivity of the aromatic ring, directing electrophilic substitutions primarily to the ortho and para positions.

- Nucleophilic Substitution Reactions: The presence of fluorine can make the compound susceptible to nucleophilic attack, particularly under specific conditions .

- Hydrogenation: Under catalytic conditions, 1,2,4-trifluorobenzene can be hydrogenated to yield trifluorotoluene derivatives .

Research indicates that 1,2,4-trifluorobenzene exhibits some biological activity. It has been studied for its potential effects on human health and environmental impact. For instance:

- Toxicity: The compound is classified as highly flammable and can cause skin irritation upon contact .

- Environmental Concerns: Its stability and persistence in the environment raise concerns regarding its bioaccumulation and potential adverse effects on aquatic life .

Several methods exist for synthesizing 1,2,4-trifluorobenzene:

- Nitration and Fluorination Method:

- Starting with 2,4-dichlorofluorobenzene, it undergoes nitration using nitric acid in sulfuric acid to form 2,4-dichloro-5-fluoronitrobenzene. This intermediate is then fluorinated with potassium fluoride and a catalyst to produce 2,4,5-trifluoronitrobenzene. Finally, through a series of reactions including hydrogenation and diazotization, 1,2,4-trifluorobenzene is obtained via steam distillation .

- Thermal Decomposition Method:

1,2,4-Trifluorobenzene finds applications across various fields:

- Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.

- Intermediate in Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Liquid Crystal Materials: Its unique properties make it suitable for use in liquid crystal displays and other electronic applications .

Studies on the interactions of 1,2,4-trifluorobenzene with other chemical species have revealed its potential reactivity patterns. For instance:

- Reactivity with Nucleophiles: Research indicates that the compound can react with nucleophiles under specific conditions, which could be exploited in synthetic chemistry .

- Catalytic Reactions: In palladium-catalyzed reactions, 1,2,4-trifluorobenzene shows higher reactivity compared to other trifluorinated benzenes due to its unique substitution pattern .

1,2,4-Trifluorobenzene shares similarities with other trifluorinated aromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Difluorobenzene | C₆H₄F₂ | Two fluorine atoms at meta positions; less reactive than 1,2,4-trifluorobenzene |

| 1,3,5-Trifluorobenzene | C₆H₃F₃ | Symmetrical structure; different reactivity due to substitution pattern |

| 1,2-Difluorobenzene | C₆H₄F₂ | Two fluorine atoms at ortho positions; exhibits different electrophilic substitution behavior |

The unique arrangement of fluorine atoms in 1,2,4-trifluorobenzene contributes to its distinct chemical properties and reactivity compared to these similar compounds.

XLogP3

Boiling Point

LogP

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant